

Application Notes and Protocols for Measuring PTH (73-84) Bioactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *pTH (73-84) (human)*

Cat. No.: *B3259678*

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Introduction

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. The full-length, biologically active form is PTH (1-84), which exerts its effects primarily through the PTH type 1 receptor (PTH1R). In circulation, PTH (1-84) is metabolized into various fragments. The C-terminal fragments, including PTH (73-84), have historically been considered biologically inactive as they do not bind to or activate the PTH1R.^[1] However, emerging evidence suggests that some C-terminal fragments, such as PTH (7-84), may possess biological activity, potentially through a putative C-terminal PTH receptor (C-PTHR), and can even antagonize the actions of PTH (1-84).^{[2][3]}

These application notes provide a comprehensive overview of the methodologies to assess the bioactivity of the C-terminal PTH fragment (73-84). The protocols described herein are designed to investigate both the lack of classical PTH1R-mediated activity and to explore potential independent biological effects.

Data Presentation: Summary of C-terminal PTH Fragment Bioactivity

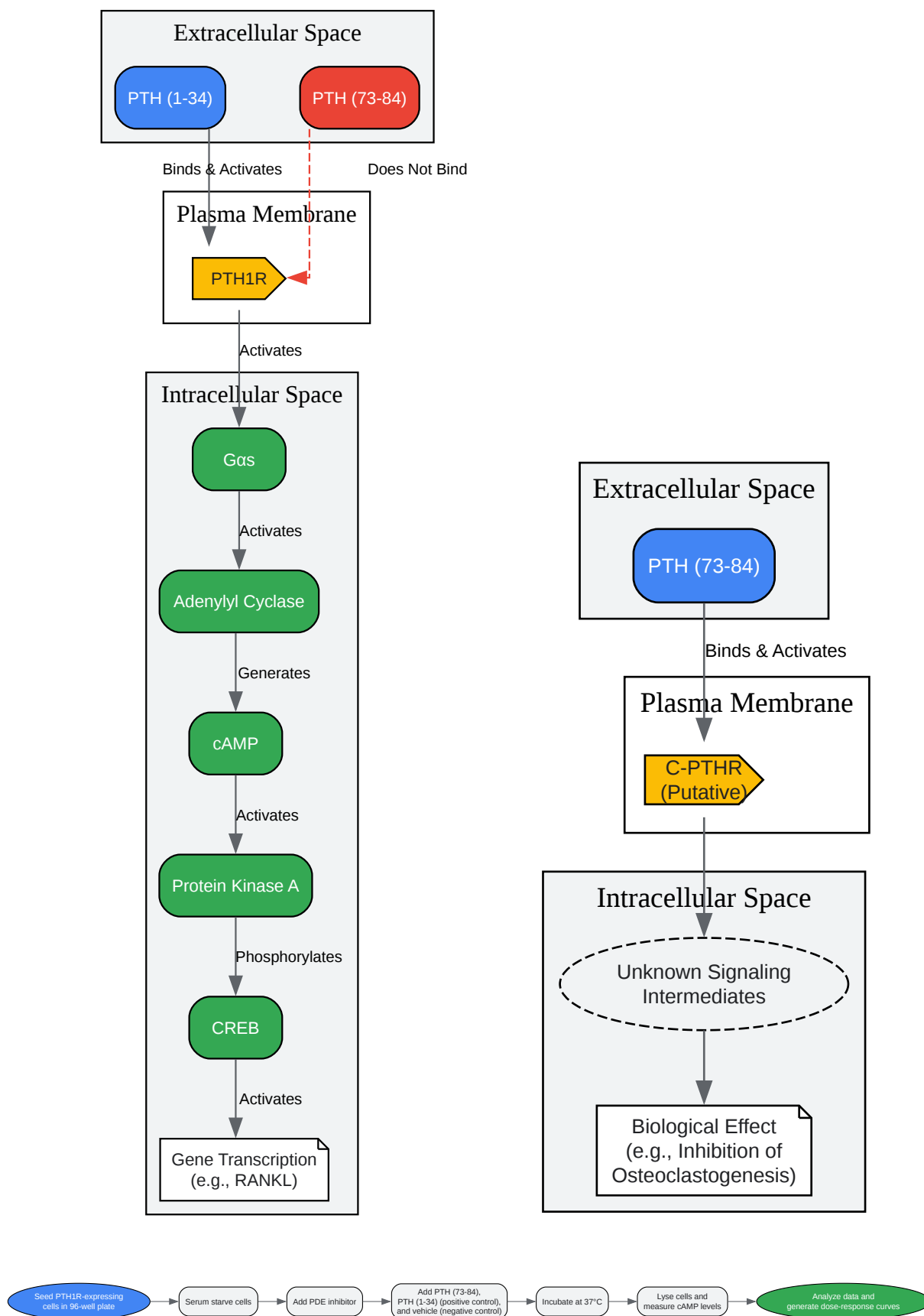
The following table summarizes quantitative data from studies on C-terminal PTH fragments, providing a comparative overview of their reported biological effects. It is important to note that

data specifically for PTH (73-84) is limited, and therefore, data from similar C-terminal fragments are included for context.

Fragment	Assay	Cell Type	Concentration	Observed Effect	Reference
hPTH (7-84)	Bone Resorption (45Ca release)	Neonatal mouse calvariae	300 nM	~50% reduction in basal resorption	[2] [4]
hPTH (7-84)	Osteoclast Formation	Murine bone marrow	300 nM	~70% reduction in Vitamin D-dependent osteoclast formation	[2] [4]
hPTH (39-84)	Osteoclast Formation	Murine bone marrow	3000 nM	~70% reduction in Vitamin D-dependent osteoclast formation	[2] [4]
hPTH (69-84)	Alkaline Phosphatase (ALP) Activity	ROS 17/2.8 (rat osteosarcoma)	10 ⁻⁷ M	Reduction of dexamethasone-induced ALP activity to 0.80-fold of control	[5]
hPTH (71-84)	Alkaline Phosphatase (ALP) Activity	ROS 17/2.8 (rat osteosarcoma)	Not specified	No effect on ALP activity	[5]
hPTH (53-84)	Alkaline Phosphatase (ALP) Activity	ROS 17/2.8 (rat osteosarcoma)	Not specified	Stimulation of ALP activity up to 1.23-fold	[5]

Signaling Pathways

The bioactivity of PTH fragments is intrinsically linked to their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com